molecular formula C8H8OS3 B151223 Dihydro-1,4-ethano-1H,3H-thieno(3,4-c)thiophen-6-one-3(4H)-thione CAS No. 129679-51-2

Dihydro-1,4-ethano-1H,3H-thieno(3,4-c)thiophen-6-one-3(4H)-thione

Katalognummer: B151223
CAS-Nummer: 129679-51-2
Molekulargewicht: 216.4 g/mol
InChI-Schlüssel: PSJHEFDQZXRQHY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dihydro-1,4-ethano-1H,3H-thieno(3,4-c)thiophen-6-one-3(4H)-thione is a complex organic compound with a unique structure that includes both thieno and thiophen rings

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Dihydro-1,4-ethano-1H,3H-thieno(3,4-c)thiophen-6-one-3(4H)-thione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and advanced purification techniques can be employed to produce the compound on a larger scale.

Analyse Chemischer Reaktionen

Types of Reactions

Dihydro-1,4-ethano-1H,3H-thieno(3,4-c)thiophen-6-one-3(4H)-thione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the thieno and thiophen rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .

Wissenschaftliche Forschungsanwendungen

Dihydro-1,4-ethano-1H,3H-thieno(3,4-c)thiophen-6-one-3(4H)-thione has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors

Wirkmechanismus

The mechanism of action of Dihydro-1,4-ethano-1H,3H-thieno(3,4-c)thiophen-6-one-3(4H)-thione involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. For example, the compound may inhibit certain enzymes or receptors, thereby altering cellular processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1,4-Ethano-1H,3H-furo(3,4-c)furan-3-one, tetrahydro-6-thioxo-
  • Thiophen-3-one

Uniqueness

Dihydro-1,4-ethano-1H,3H-thieno(3,4-c)thiophen-6-one-3(4H)-thione is unique due to its specific ring structure and the presence of both thieno and thiophen rings.

Eigenschaften

CAS-Nummer

129679-51-2

Molekularformel

C8H8OS3

Molekulargewicht

216.4 g/mol

IUPAC-Name

9-sulfanylidene-5,10-dithiatricyclo[5.3.0.04,8]decan-6-one

InChI

InChI=1S/C8H8OS3/c9-7-5-3-1-2-4(11-7)6(5)8(10)12-3/h3-6H,1-2H2

InChI-Schlüssel

PSJHEFDQZXRQHY-UHFFFAOYSA-N

SMILES

C1CC2C3C(C1SC3=O)C(=S)S2

Kanonische SMILES

C1CC2C3C(C1SC3=O)C(=S)S2

Synonyme

1,4-Ethano-1H,3H-thieno(3,4-c)thiophen-3-one, tetrahydro-6-thioxo-

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.